![molecular formula C11H9N3O4 B181253 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 73953-89-6](/img/structure/B181253.png)
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Overview
Description
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C11H9N3O4 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid consists of a triazole ring attached to a benzyl group and two carboxylic acid groups . The planes of the triazole and phenyl rings are almost perpendicular to each other .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid are not available, related compounds have shown interesting reactivity. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid has a molecular weight of 247.21 g/mol . The compound has two hydrogen bond donors and a XLogP3-AA value of 1 .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid”, focusing on unique applications:
Drug Discovery
In drug discovery, derivatives of this compound have been found to possess potent antiproliferative activity against certain cancer cells .
Organic Synthesis
The compound serves as a precursor in organic synthesis processes, particularly in the preparation of molecules with potential anticancer activity .
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is currently unknown . It’s worth noting that triazole compounds have been found to exhibit a variety of biological activities, including antifungal, antibacterial, and anticancer effects .
Result of Action
Some triazole compounds have been found to exhibit cytotoxic activities against certain tumor cell lines .
properties
IUPAC Name |
1-benzyltriazole-4,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBUXUZYWGZGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224688 | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid | |
CAS RN |
73953-89-6 | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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